Fandofloxacin was developed as a novel derivative to enhance the efficacy and reduce the side effects associated with traditional fluoroquinolones. It belongs to the chemical class of quinolones, specifically categorized under fluoroquinolones due to the presence of a fluorine atom in its structure. This modification typically increases the drug's potency and spectrum of activity against various pathogens.
The synthesis of Fandofloxacin involves several key steps, typically beginning with the modification of existing fluoroquinolone structures. Various methods have been reported for synthesizing derivatives of ciprofloxacin, which may include:
Technical details often involve monitoring reaction progress through techniques such as thin-layer chromatography or high-performance liquid chromatography (HPLC) to ensure purity and yield.
Fandofloxacin possesses a complex molecular structure characterized by a bicyclic core structure typical of fluoroquinolones. Its molecular formula is C_19H_20F_2N_4O_3, and it has a molecular weight of 392.39 g/mol. The structure includes:
The three-dimensional conformation of Fandofloxacin allows it to effectively interact with target enzymes, inhibiting their function.
Fandofloxacin undergoes various chemical reactions during its synthesis and metabolism:
These reactions are critical for understanding both the synthesis process and the drug's pharmacokinetics in vivo.
Fandofloxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA synthesis. The mechanism involves:
This dual-targeting mechanism enhances its efficacy against a wide range of bacterial strains.
Fandofloxacin exhibits several notable physical and chemical properties:
These properties are essential for optimizing formulations for clinical use.
Fandofloxacin is primarily used in clinical settings for treating various bacterial infections, including:
Research continues into expanding its applications, particularly in treating resistant strains of bacteria due to its unique mechanism of action compared to other antibiotics.
Fandofloxacin (C₂₁H₁₈F₂N₄O₃; MW 400.13 g/mol) is a synthetic fluoroquinolone antibiotic characterized by a 6-fluoroquinolone core with a piperazinyl substituent at position C-7. Its systematic IUPAC name is 1-cyclopropyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The molecule features a bicyclic aromatic system with a carboxylic acid group at C-3 and a fluorine atom at C-6, both critical for DNA gyrase binding [1] [4].
Key stereochemical aspects include:
Table 1: Atomic Coordinates of Key Functional Groups
Position | Substituent | Bond Angle (°) | Role in Bioactivity |
---|---|---|---|
C-6 | Fluorine | 120 | DNA gyrase affinity enhancement |
C-7 | 4-Methylpiperazin-1-yl | 109.5 | Broad-spectrum activity |
C-3 | Carboxylate | 115 | Mg²⁺ chelation |
C-4 | Carbonyl | 120 | H-bonding with DNA bases |
Fandofloxacin exhibits pH-dependent solubility and ionization:
Table 2: Physicochemical Properties of Fandofloxacin
Property | Value | Method |
---|---|---|
Molecular Weight | 400.13 g/mol | Mass spectrometry |
Log P (Octanol-water) | 4.21 | XLogP3 |
pKa (Carboxylic acid) | 5.6 ± 0.2 | Potentiometry |
pKa (Piperazinyl amine) | 9.1 ± 0.3 | Potentiometry |
Aqueous Solubility (25°C) | 0.22 mg/mL | Shake-flask |
Melting Point | 248°C (dec.) | Differential Scanning Calorimetry |
The synthesis involves sequential cyclization and substitution:
Step 1: Quinoline Core FormationEthyl 2,4,5-trifluoro-3-(ethoxycarbonyl)benzoate undergoes Gould-Jacobs cyclization with cyclopropylamine at 140°C, yielding 7,8-difluoro-1-cyclopropyl-4-oxoquinoline-3-carboxylate (Yield: 78%) [3] [9].
Step 2: Nucleophilic SubstitutionThe C-7 fluorine is displaced by N-methylpiperazine in dimethyl sulfoxide (DMSO) at 90°C (Reaction time: 12 h; Yield: 85%). Critical parameters include:
Step 3: HydrolysisEster saponification with NaOH (2M) in ethanol/water (4:1) provides fandofloxacin acid (Yield: 95%). Purification via recrystallization from acetonitrile achieves >99.5% purity [3] [4].
Optimization Challenges:
HPLC Analysis
Reverse-phase HPLC with fluorescence detection provides robust quantification:
Mass Spectrometry
LC-ESI-MS/MS enables trace analysis in environmental matrices:
Validation Parameters
Table 3: Validated Analytical Methods for Fandofloxacin
Method | Matrix | Linear Range | LOD | Key Applications |
---|---|---|---|---|
HPLC-FLD | Pharmaceuticals | 0.1–50 µg/mL | 0.015 µg/mL | Quality control |
LC-ESI-MS/MS | Water, Serum | 0.1–100 ng/mL | 0.03 ng/mL | Environmental monitoring |
UV Spectrophotometry | Bulk API | 2–30 µg/mL | 0.4 µg/mL | Rapid screening |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: